4-{[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide
Description
4-{[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide is a pyrazole derivative with potential applications in medicinal chemistry, agriculture, and material science. Pyrazoles are known for their diverse pharmacological effects, including antileishmanial, antimalarial, and anti-inflammatory properties.
Properties
IUPAC Name |
4-[(4-chloro-2-ethylpyrazole-3-carbonyl)amino]-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN6O2/c1-3-18-9(6(12)4-14-18)11(20)15-7-5-17(2)16-8(7)10(13)19/h4-5H,3H2,1-2H3,(H2,13,19)(H,15,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYLLHRBOXHTPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CN(N=C2C(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a multi-step reaction involving the following steps:
Formation of 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid: : This can be achieved by reacting ethyl acetoacetate with hydrazine and chloroacetic acid under acidic conditions.
Coupling with 1-methyl-1H-pyrazole-3-carboxamide: : The carboxylic acid group of 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid is activated and then coupled with 1-methyl-1H-pyrazole-3-carboxamide using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Industrial Production Methods
Industrial production involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction rate. Purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in an acidic medium.
Reduction: : Lithium aluminum hydride (LiAlH4) in ether.
Substitution: : Amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of substituted pyrazoles.
Scientific Research Applications
Chemistry
In chemistry, the compound is used as a building block for synthesizing more complex molecules. Its pyrazole core is valuable in the development of new pharmaceuticals and agrochemicals.
Biology
The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its derivatives are explored for their antileishmanial and antimalarial activities.
Medicine
In medicine, the compound is investigated for its anti-inflammatory and analgesic properties. It is also studied for its potential use in treating various diseases, including cancer and autoimmune disorders.
Industry
In the industry, the compound is used in the production of dyes, pigments, and other chemical intermediates. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The compound exerts its effects through the inhibition of specific enzymes or receptors. The exact mechanism depends on the target molecule, but it generally involves binding to the active site of the enzyme or receptor, thereby modulating its activity. The molecular pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
1-Methyl-1H-pyrazole-3-carboxamide
4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid
Uniqueness
4-{[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern and the presence of both carboxamide and pyrazole groups. This combination provides distinct chemical and biological properties compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
